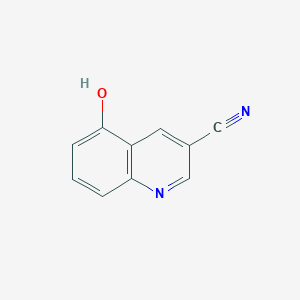
5-Hydroxyquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxyquinoline-3-carbonitrile, also known as 5-HQC, is a heterocyclic organic compound. It is a versatile building block in the synthesis of various bioactive molecules due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 5-Hydroxyquinoline-3-carbonitrile is not fully understood. However, it has been suggested that it exerts its biological activities by interfering with DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-Hydroxyquinoline-3-carbonitrile in lab experiments is its versatility. It can be used as a building block in the synthesis of various bioactive molecules and as a fluorescent probe in biochemical assays. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the research on 5-Hydroxyquinoline-3-carbonitrile. One of the areas of interest is the development of new synthetic routes for this compound and its derivatives. Another area of interest is the investigation of the mechanism of action of this compound and its derivatives. Additionally, the development of new applications for this compound, such as in the treatment of drug-resistant infections and cancer, is also an area of interest.
Conclusion:
In conclusion, this compound is a versatile building block in the synthesis of various bioactive molecules. It exhibits a wide range of biological activities and has been extensively studied for its antimicrobial, antiviral, anticancer, and antitumor properties. Further research is needed to fully understand the mechanism of action of this compound and its derivatives and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of 5-Hydroxyquinoline-3-carbonitrile can be achieved through various methods, including the Skraup synthesis, Sandmeyer reaction, and Pinner reaction. The Skraup synthesis involves the condensation of aniline with glycerol, sulfuric acid, and nitrobenzene, followed by oxidation with potassium dichromate. The Sandmeyer reaction involves the conversion of aniline to the diazonium salt, which is then reacted with cuprous cyanide to form this compound. The Pinner reaction involves the reaction of aniline with acetyl chloride and hydrogen cyanide in the presence of aluminum chloride.
Applications De Recherche Scientifique
5-Hydroxyquinoline-3-carbonitrile has been extensively studied for its biological activities and has been found to possess antimicrobial, antiviral, anticancer, and antitumor properties. It has also been used as a fluorescent probe in biochemical assays and as a ligand in metal coordination chemistry.
Propriétés
IUPAC Name |
5-hydroxyquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-7-4-8-9(12-6-7)2-1-3-10(8)13/h1-4,6,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWJAZNSMSFYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C#N)C(=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

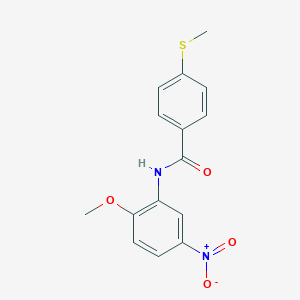
![3-(1-(3-bromobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909561.png)
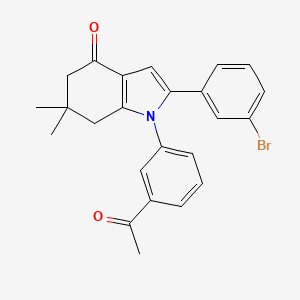
![3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid](/img/structure/B2909563.png)
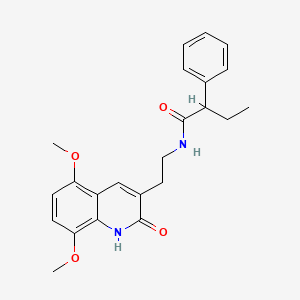
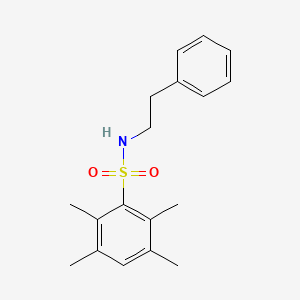
![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2909573.png)
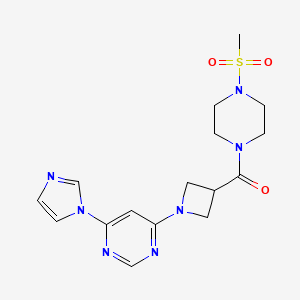
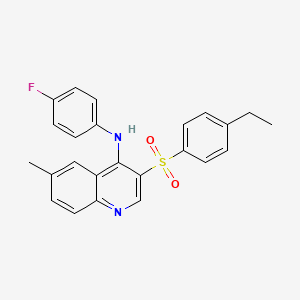
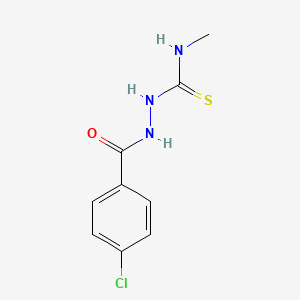
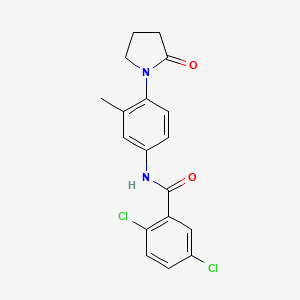
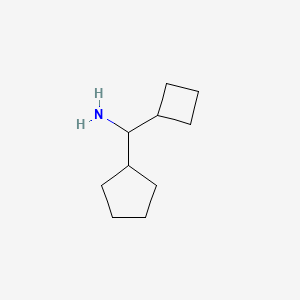
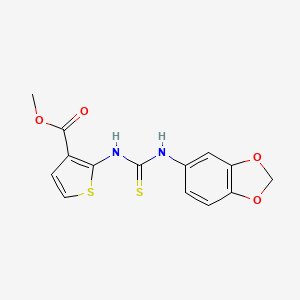
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2909582.png)